molecular formula C19H34N6O6 B12369836 Tetrapeptide-26

Tetrapeptide-26

Cat. No.: B12369836
M. Wt: 442.5 g/mol
InChI Key: XUMLWJDGGVUUNI-XUXIUFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrapeptide-26 is a synthetic peptide composed of glutamine, leucine, proline, and serine. It is an innovative anti-aging tetrapeptide designed using advanced molecular biology and inspired by epigenetic science. This compound is known for its ability to boost the expression of clock genes, which are involved in the regulation of circadian rhythms in the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrapeptide-26 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetrapeptide-26 primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids. Oxidation reactions can affect the amino acid side chains, particularly those containing sulfur or aromatic groups .

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are conducted at elevated temperatures to accelerate the process.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Major Products Formed

Scientific Research Applications

Tetrapeptide-26 has a wide range of scientific research applications:

Mechanism of Action

Tetrapeptide-26 exerts its effects by activating genes involved in the regulation of circadian rhythms, such as CLOCK, BMAL1, and PER1. These genes encode proteins that regulate cellular defense mechanisms and DNA repair processes. By boosting the expression of these genes, this compound enhances the skin’s natural defense against environmental damage and promotes cellular repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrapeptide-26 is unique in its ability to enhance the expression of BMAL1, which forms a heterodimer complex with CLOCK, improving the overall efficiency of the circadian rhythm regulation. This makes it particularly effective in protecting the skin from UV damage and promoting DNA repair .

Properties

Molecular Formula

C19H34N6O6

Molecular Weight

442.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]pentanediamide

InChI

InChI=1S/C19H34N6O6/c1-10(2)8-13(17(29)23-12(16(22)28)5-6-15(21)27)24-18(30)14-4-3-7-25(14)19(31)11(20)9-26/h10-14,26H,3-9,20H2,1-2H3,(H2,21,27)(H2,22,28)(H,23,29)(H,24,30)/t11-,12-,13-,14-/m0/s1

InChI Key

XUMLWJDGGVUUNI-XUXIUFHCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C1CCCN1C(=O)C(CO)N

Origin of Product

United States

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